(3,3-Dimethylcyclohexyl)azanium;chloride
Description
(3,3-Dimethylcyclohexyl)azanium;chloride is a quaternary ammonium salt characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and an azanium (NH₃⁺) group. The chloride counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, and organic synthesis. Its rigid cyclohexyl backbone contributes to stereochemical stability, while the dimethyl groups influence lipophilicity and steric hindrance .
Properties
IUPAC Name |
(3,3-dimethylcyclohexyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIIRPTARKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)[NH3+])C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Azanium Salts
Structural and Physicochemical Properties
The compound’s closest analogues include azanium salts with substituted cyclohexane rings or similar quaternary ammonium frameworks. Key comparisons are summarized below:
Key Observations:
- Hydrophobicity : Diphenyl-substituted analogues (e.g., ) exhibit higher logP values due to aromatic groups, whereas hydroxyl or ester-containing derivatives (e.g., ) show amphiphilic properties.
- Solubility : The chloride counterion universally improves water solubility, but bulky substituents (e.g., benzothiepin in ) counteract this effect.
- Bioactivity : Oxadiazole-containing compounds () are often designed for CNS penetration, while dimethylcyclohexyl derivatives may prioritize metabolic stability.
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